2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl and a phenyl group, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 4-methoxyphenylhydrazine with chalcone derivatives under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares structural similarities with 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid and exhibits similar biological activities.
2-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl group but lacks the pyrazole ring, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities. The presence of both methoxyphenyl and phenyl groups on the pyrazole ring, along with the acetic acid moiety, allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-7-13(8-10-16)18-14(11-17(21)22)12-20(19-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBHUZWOHMSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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